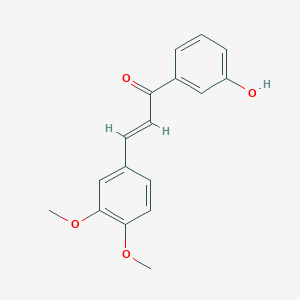

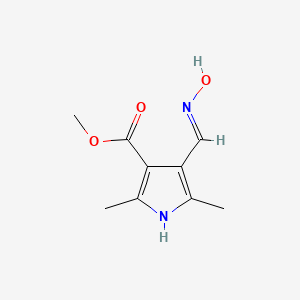

(E)-3-(3,4-二甲氧基苯基)-1-(3-羟基苯基)丙-2-烯-1-酮

描述

Synthesis Analysis

The synthesis of (E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one involves careful control of reaction conditions to achieve the desired product. Studies have detailed the synthesis process, highlighting the importance of the reaction environment and the precursors used. For example, the compound has been synthesized by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol in the presence of sodium hydroxide, with the structure confirmed by IR and single crystal X-ray diffraction studies (Najiya et al., 2014).

Molecular Structure Analysis

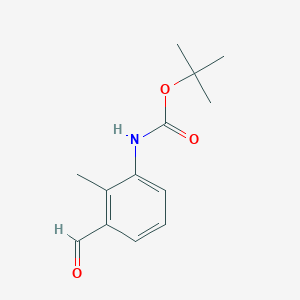

The molecular structure of (E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one has been extensively studied through crystallography. The dihedral angle between the hydroxyphenyl and dimethoxyphenyl rings and the interactions within the crystal structure have been a focus. For instance, Jasinski et al. (2011) found that the dihedral angle between the mean planes of the hydroxyphenyl and dimethoxyphenyl rings is 5.9°, demonstrating the planarity and stability of the molecule's structure in the solid state (Jasinski et al., 2011).

Chemical Reactions and Properties

(E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one participates in various chemical reactions that demonstrate its reactivity and chemical properties. The compound's structure, with the prop-2-en-1-one group, plays a crucial role in its chemical behavior, facilitating interactions such as hydrogen bonding and π-π stacking interactions that stabilize its structure in the solid state. These interactions have been highlighted in studies focusing on the compound's crystal structure and reactivity (Ezhilarasi et al., 2015).

Physical Properties Analysis

The physical properties of (E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are determined by its molecular structure and the interactions it can form. Research on its crystal structure provides insights into these properties, showing how molecular arrangements and intermolecular forces contribute to the compound's physical characteristics.

Chemical Properties Analysis

The chemical properties of (E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, including its reactivity, stability, and interactions with other molecules, are influenced by its functional groups and overall structure. Studies using density functional theory (DFT) and other computational methods have explored its electronic properties, chemical reactivity, and interaction potentials, providing a comprehensive understanding of how the compound behaves in chemical reactions and what makes it a valuable subject for further research (Adole et al., 2020).

科学研究应用

抗氧化活性:Sulpizio 等人(2016 年)的一项研究合成了 2'-氨基查耳酮衍生物并对其进行了表征,包括 (E)-3-(3,4-二甲氧基苯基)-1-(3-羟基苯基)丙-2-烯-1-酮,并评估了它们的抗氧化活性。结果表明具有很强的抗氧化特性,特别是对于具有羟基官能团的衍生物 (Sulpizio, Roller, Giester, & Rompel, 2016).

晶体结构和相互作用:Gomes 等人(2020 年)对四种查耳酮衍生物(包括标题化合物)进行了详细的结构分析,重点关注了 π 相互作用在其结构中的重要性 (Gomes, Low, Turner, Wardell, & Pinheiro, 2020).

光物理研究:Asiri 等人(2017 年)研究了该化合物的な物理性质,包括偶极矩、光化学和荧光量子产率,证明了其在确定某些物质的临界胶束浓度中的应用 (Asiri, Sobahi, Osman, & Khan, 2017).

分子结构分析:Jasinski 等人(2011 年)研究了该化合物的分子结构,重点关注其晶体结构中的角度和相互作用 (Jasinski, Butcher, Khaleel, Sarojini, & Yathirajan, 2011).

合成和表征:Tayade 和 Waghmare(2016 年)专注于该化合物的衍生物的合成和表征,有助于了解其化学性质 (Tayade & Waghmare, 2016).

电子性质和化学反应性:Adole 等人(2020 年)探索了相关化合物的分子结构、电子性质和化学反应性,深入了解了其在各个领域的潜在应用 (Adole, Koli, Shinde, & Shinde, 2020).

细胞毒性:Han 等人(2004 年)的一项研究从砂仁根茎中分离出一种苯基丁烯二聚体,其中包括该化合物的衍生物,证明了对人癌细胞系的细胞毒性 (Han et al., 2004).

非线性光学性质:Singh 等人(2012 年)合成并表征了新的查耳酮,包括该化合物的衍生物,并研究了它们的非线性光学性质,表明在 NLO 器件中具有潜在应用 (Singh, Saxena, Prasad, & Kumar, 2012).

未来方向

Enaminone compounds and their derivatives, including “(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one”, are widely used in the field of organic chemistry and pharmaceutical chemistry . They are used as intermediates to synthesize many active drugs . In the field of anti-inflammatory and antiepileptic drug research, they play an important role . Therefore, future research could focus on exploring new synthesis methods, studying their mechanisms of action, and developing new drugs based on these compounds.

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11,18H,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUGQAHOPUVTAQ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)